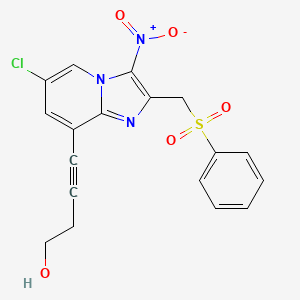

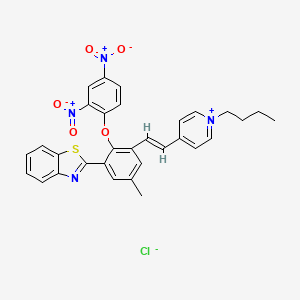

HBTP-H2S (chloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

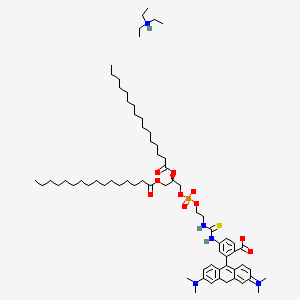

HBTP-H2S (chloride) is a near-infrared fluorescent probe used for in situ bioimaging of endogenous hydrogen sulfide in rice roots under aluminum and flooding stresses . This compound is particularly significant in the field of bioimaging due to its ability to detect hydrogen sulfide, a crucial signaling molecule in various physiological and pathological processes .

Métodos De Preparación

The synthesis of HBTP-H2S (chloride) involves several steps, including the preparation of the fluorescent core and the attachment of the hydrogen sulfide recognition site. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and reliability of the final product .

Análisis De Reacciones Químicas

HBTP-H2S (chloride) undergoes several types of chemical reactions, primarily involving its interaction with hydrogen sulfide. The compound is designed to react with hydrogen sulfide through nucleophilic addition, leading to a change in its fluorescent properties . Common reagents used in these reactions include hydrogen sulfide donors and various organic solvents . The major product formed from these reactions is a fluorescent compound that can be detected using bioimaging techniques .

Aplicaciones Científicas De Investigación

HBTP-H2S (chloride) has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to detect hydrogen sulfide in various environments . In biology, it is employed to study the role of hydrogen sulfide in cellular processes and signaling pathways . In medicine, it is used to investigate the involvement of hydrogen sulfide in diseases such as Alzheimer’s and Parkinson’s . In industry, it is utilized in the development of sensors and diagnostic tools for detecting hydrogen sulfide .

Mecanismo De Acción

The mechanism of action of HBTP-H2S (chloride) involves its interaction with hydrogen sulfide. The compound contains a recognition site that reacts with hydrogen sulfide, leading to a change in its fluorescent properties . This change can be detected using bioimaging techniques, allowing researchers to visualize the presence and distribution of hydrogen sulfide in biological samples . The molecular targets and pathways involved in this process include various enzymes and signaling molecules that produce and regulate hydrogen sulfide levels in cells .

Comparación Con Compuestos Similares

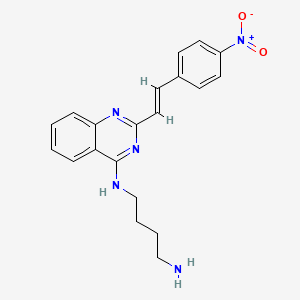

HBTP-H2S (chloride) is unique among fluorescent probes due to its high selectivity and sensitivity for hydrogen sulfide . Similar compounds include other fluorescent probes designed for hydrogen sulfide detection, such as azide-based probes, nitro-based probes, and disulfide bond-based probes . Compared to these compounds, HBTP-H2S (chloride) offers advantages in terms of its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background interference .

Propiedades

Fórmula molecular |

C31H27ClN4O5S |

|---|---|

Peso molecular |

603.1 g/mol |

Nombre IUPAC |

2-[3-[(E)-2-(1-butylpyridin-1-ium-4-yl)ethenyl]-2-(2,4-dinitrophenoxy)-5-methylphenyl]-1,3-benzothiazole;chloride |

InChI |

InChI=1S/C31H27N4O5S.ClH/c1-3-4-15-33-16-13-22(14-17-33)9-10-23-18-21(2)19-25(31-32-26-7-5-6-8-29(26)41-31)30(23)40-28-12-11-24(34(36)37)20-27(28)35(38)39;/h5-14,16-20H,3-4,15H2,1-2H3;1H/q+1;/p-1/b10-9+; |

Clave InChI |

AEBLHECQOUSFOL-RRABGKBLSA-M |

SMILES isomérico |

CCCC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |

SMILES canónico |

CCCC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)